Cas no 1380897-32-4 (3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in 2-MeTHF)

3,4-ジフルオロ-5-メトキシフェニルマグネシウムブロミド(0.5M in 2-メチルテトラヒドロフラン)は、有機合成において有用なグリニャール試薬です。2-メチルテトラヒドロフラン(2-MeTHF)を溶媒として使用することで、高い溶解性と反応性を示します。この試薬は、芳香環に導入されたメトキシ基とフッ素原子の電子効果により、求核反応やカップリング反応において優れた選択性を発揮します。0.5Mという濃度は、実験室規模から工業規模までの幅広い用途に対応可能です。2-MeTHFは従来のTHFに比べてより高い沸点と安定性を有するため、取り扱いが容易で安全性も向上しています。特に医農薬中間体や機能性材料の合成において有用な試薬です。

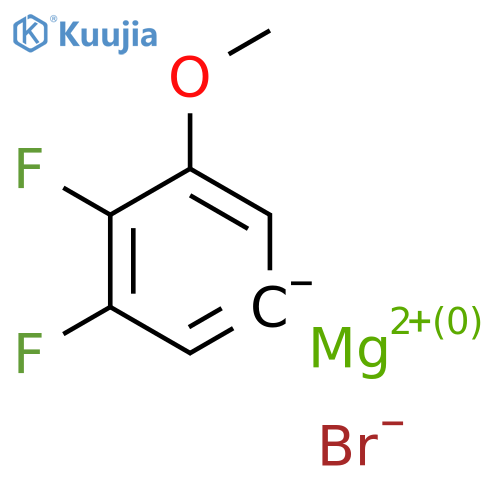

1380897-32-4 structure

商品名:3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in 2-MeTHF

3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in 2-MeTHF 化学的及び物理的性質

名前と識別子

-

- 3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in 2-MeTHF

- 3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in THF

- 3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.50 M in THF

- 1380897-32-4

- Magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide

- 3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.50 M in 2-MeTHF

-

- MDL: MFCD11113498

- インチ: 1S/C7H5F2O.BrH.Mg/c1-10-6-4-2-3-5(8)7(6)9;;/h3-4H,1H3;1H;/q-1;;+2/p-1

- InChIKey: RWUCNFVDYZYCNS-UHFFFAOYSA-M

- ほほえんだ: [Br-].[Mg+2].FC1=C(C=[C-]C=C1OC)F

計算された属性

- せいみつぶんしりょう: 245.93423g/mol

- どういたいしつりょう: 245.93423g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 236

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in 2-MeTHF 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB431675-50 ml |

3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5 M in 2-MeTHF; . |

1380897-32-4 | 50 ml |

€550.50 | 2024-04-19 | ||

| abcr | AB431675-25 ml |

3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5 M in 2-MeTHF; . |

1380897-32-4 | 25 ml |

€343.10 | 2024-04-19 | ||

| abcr | AB430820-500 ml |

3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in THF |

1380897-32-4 | 500 ml |

€1143.80 | 2023-09-04 | ||

| abcr | AB431675-25ml |

3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5 M in 2-MeTHF; . |

1380897-32-4 | 25ml |

€343.10 | 2025-02-20 | ||

| abcr | AB431675-50ml |

3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5 M in 2-MeTHF; . |

1380897-32-4 | 50ml |

€550.50 | 2025-02-20 | ||

| abcr | AB430820-25 ml |

3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in THF; . |

1380897-32-4 | 25 ml |

€343.10 | 2024-04-19 | ||

| abcr | AB430820-250 ml |

3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in THF |

1380897-32-4 | 250 ml |

€783.00 | 2023-09-04 | ||

| abcr | AB430820-100 ml |

3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in THF |

1380897-32-4 | 100 ml |

€438.60 | 2023-09-04 | ||

| abcr | AB430820-50 ml |

3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in THF; . |

1380897-32-4 | 50 ml |

€598.30 | 2024-04-19 | ||

| abcr | AB430820-50ml |

3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in THF; . |

1380897-32-4 | 50ml |

€598.30 | 2025-02-18 |

3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in 2-MeTHF 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

1380897-32-4 (3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in 2-MeTHF) 関連製品

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1380897-32-4)3,4-Difluoro-5-methoxyphenylmagnesium bromide, 0.5M in 2-MeTHF

清らかである:99%/99%

はかる:25ml/50ml

価格 ($):203.0/355.0